molecular formula C26H27NO6S B608514 LEI-106

LEI-106

Cat. No.: B608514
M. Wt: 481.6 g/mol
InChI Key: FOEGBOXMDBPYEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of LEI-106 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The key steps include:

    Formation of the core structure: This involves the reaction of appropriate starting materials under controlled conditions to form the core benzopyran structure.

    Functional group introduction: Various functional groups are introduced through reactions such as sulfonylation and glycine addition.

    Purification: The final product is purified using techniques such as column chromatography to achieve high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

LEI-106 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups on this compound.

    Substitution: Substitution reactions can be used to introduce different substituents on the benzopyran ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Substitution reactions often involve reagents like halogens or alkylating agents under controlled conditions.

Major Products

The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be further studied for their biological activities .

Scientific Research Applications

LEI-106 has a wide range of scientific research applications, including:

Mechanism of Action

LEI-106 exerts its effects by inhibiting the activity of DAGL-α and ABHD6. The inhibition of these enzymes leads to a decrease in the hydrolysis of sn-1-oleoyl-2-arachidonoyl-glycerol, thereby modulating lipid signaling pathways. The molecular targets include the active sites of DAGL-α and ABHD6, where this compound binds and prevents the enzymatic activity .

Comparison with Similar Compounds

Similar Compounds

    O-7460: Another inhibitor of DAGL-α with similar potency.

    JZL184: A selective inhibitor of monoacylglycerol lipase (MAGL), which also affects lipid signaling pathways.

    URB602: A less potent inhibitor of DAGL-α compared to LEI-106.

Uniqueness of this compound

This compound is unique due to its dual inhibition of both DAGL-α and ABHD6, making it a valuable tool for studying the combined effects on lipid signaling pathways. Its high potency and selectivity further distinguish it from other similar compounds .

Biological Activity

LEI-106 is a novel compound recognized for its dual inhibition of sn-1-Diacylglycerol lipase α (DAGL-α) and α/β hydrolase domain-containing protein 6 (ABHD6). This compound has garnered attention in the field of pharmacology due to its potential therapeutic applications in various biological contexts, particularly in inflammation and pain management.

This compound operates primarily through the inhibition of DAGL-α and ABHD6, which are critical enzymes in the endocannabinoid system. By inhibiting these enzymes, this compound enhances the levels of endocannabinoids such as anandamide, leading to various physiological effects including modulation of pain and inflammation.

Pharmacological Profile

The pharmacological profile of this compound includes:

  • IC50 for DAGL-α : 18 nM
  • Ki for ABHD6 : 0.8 μM

These values indicate a potent inhibitory effect on both enzymes, suggesting that this compound could be effective in conditions where modulation of the endocannabinoid system is beneficial .

Biological Effects

  • Anti-inflammatory Activity :
    • Studies have shown that this compound significantly reduces pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases. For instance, it has been demonstrated to lower levels of cytokines such as IL-6 and TNF-α in various experimental models .
  • Neuroprotective Effects :
    • This compound has been evaluated for its neuroprotective properties. Research indicates it may protect against oxidative stress-induced cell death, which is crucial in neurodegenerative diseases .
  • Pain Modulation :
    • The compound's ability to enhance endocannabinoid levels suggests it could be effective in managing chronic pain conditions. Preclinical studies have indicated significant analgesic effects in animal models .

Case Study 1: Inflammatory Bowel Disease (IBD)

A study investigated the effects of this compound in a mouse model of IBD. The results showed that treatment with this compound led to:

  • A significant reduction in disease activity index (DAI).
  • Decreased histological scores indicating reduced inflammation.
  • Lower levels of inflammatory markers such as IL-1β and TNF-α.

These findings support the potential application of this compound in managing IBD .

Case Study 2: Neuropathic Pain Model

In a neuropathic pain model induced by nerve injury, administration of this compound resulted in:

  • A marked decrease in mechanical allodynia and thermal hyperalgesia.
  • Increased levels of anandamide in the affected tissues.

This case highlights the analgesic properties of this compound and its mechanism through the modulation of endocannabinoid signaling .

Table 1: Summary of Biological Activities of this compound

Activity TypeEffect ObservedReference
Anti-inflammatoryDecreased IL-6 and TNF-α levels
NeuroprotectionReduced oxidative stress-induced death
Pain reliefAlleviated mechanical allodynia

Table 2: Pharmacokinetic Properties

ParameterValue
IC50 for DAGL-α18 nM
Ki for ABHD60.8 μM
BioavailabilityTBD

Properties

IUPAC Name

2-[(2,2-dimethyl-3,4-dihydrochromen-6-yl)sulfonyl-[(4-phenoxyphenyl)methyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27NO6S/c1-26(2)15-14-20-16-23(12-13-24(20)33-26)34(30,31)27(18-25(28)29)17-19-8-10-22(11-9-19)32-21-6-4-3-5-7-21/h3-13,16H,14-15,17-18H2,1-2H3,(H,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOEGBOXMDBPYEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2=C(O1)C=CC(=C2)S(=O)(=O)N(CC3=CC=C(C=C3)OC4=CC=CC=C4)CC(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27NO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.